molecular formula C15H25FN4O2S B2730625 N-[1-(ethanesulfonyl)piperidin-3-yl]-5-fluoro-N-methyl-6-(propan-2-yl)pyrimidin-4-amine CAS No. 2415534-28-8

N-[1-(ethanesulfonyl)piperidin-3-yl]-5-fluoro-N-methyl-6-(propan-2-yl)pyrimidin-4-amine

Cat. No.: B2730625
CAS No.: 2415534-28-8
M. Wt: 344.45
InChI Key: QSNFHVZSKPLJAF-UHFFFAOYSA-N
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Description

N-[1-(ethanesulfonyl)piperidin-3-yl]-5-fluoro-N-methyl-6-(propan-2-yl)pyrimidin-4-amine is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring substituted with an ethylsulfonyl group, a fluorinated pyrimidine ring, and a methyl group, making it a unique molecule with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(ethanesulfonyl)piperidin-3-yl]-5-fluoro-N-methyl-6-(propan-2-yl)pyrimidin-4-amine involves multiple steps. One common method includes the preparation of the piperidine ring followed by the introduction of the ethylsulfonyl group. The fluorinated pyrimidine ring is then synthesized separately and coupled with the piperidine derivative under controlled conditions. Specific reagents and catalysts are used to facilitate each step, ensuring high yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, making the compound available for various applications in research and industry.

Chemical Reactions Analysis

Types of Reactions

N-[1-(ethanesulfonyl)piperidin-3-yl]-5-fluoro-N-methyl-6-(propan-2-yl)pyrimidin-4-amine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, converting certain functional groups to their reduced forms.

    Substitution: The fluorine atom in the pyrimidine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

N-[1-(ethanesulfonyl)piperidin-3-yl]-5-fluoro-N-methyl-6-(propan-2-yl)pyrimidin-4-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[1-(ethanesulfonyl)piperidin-3-yl]-5-fluoro-N-methyl-6-(propan-2-yl)pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular interactions involved .

Comparison with Similar Compounds

Similar Compounds

  • N-(1-Methylsulfonylpiperidin-3-yl)methanesulfonamide
  • 2-[1-(Methylsulfonyl)piperidin-3-yl]ethanaminehydrochloride
  • 4-((1-(Methylsulfonyl)piperidin-3-yl)oxy)pyridine

Uniqueness

Compared to similar compounds, N-[1-(ethanesulfonyl)piperidin-3-yl]-5-fluoro-N-methyl-6-(propan-2-yl)pyrimidin-4-amine stands out due to its unique combination of functional groups and structural features. The presence of the ethylsulfonyl group and the fluorinated pyrimidine ring imparts distinct chemical properties and potential biological activities, making it a valuable compound for research and development .

Properties

IUPAC Name

N-(1-ethylsulfonylpiperidin-3-yl)-5-fluoro-N-methyl-6-propan-2-ylpyrimidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25FN4O2S/c1-5-23(21,22)20-8-6-7-12(9-20)19(4)15-13(16)14(11(2)3)17-10-18-15/h10-12H,5-9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSNFHVZSKPLJAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCCC(C1)N(C)C2=NC=NC(=C2F)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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